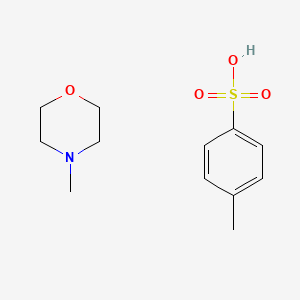
4-Methylbenzenesulfonic acid;4-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an organic compound with the molecular formula C7H8O3S. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in organic synthesis as a catalyst and reagent due to its strong acidic properties.
4-Methylmorpholine, on the other hand, is a heterocyclic organic compound with the molecular formula C5H11NO. It is a derivative of morpholine with a methyl group attached to the nitrogen atom. This compound is commonly used as a solvent and intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene using sulfuric acid or oleum. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation. The general reaction is as follows: [ \text{C}_7\text{H}_8 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_8\text{SO}_3\text{H} + \text{H}_2\text{O} ]
4-Methylmorpholine can be prepared by the reaction of morpholine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the methylated product.
Industrial Production Methods
In industrial settings, 4-methylbenzenesulfonic acid is produced by the continuous sulfonation of toluene using sulfur trioxide in a falling film reactor. This method allows for efficient and large-scale production of the compound.
4-Methylmorpholine is produced industrially by the catalytic hydrogenation of N-methylmorpholine oxide. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include alcohols for esterification, bases for neutralization, and electrophiles for substitution reactions. Major products formed from these reactions include esters, salts, and substituted aromatic compounds.
4-Methylmorpholine undergoes reactions such as:
N-alkylation: Reacts with alkyl halides to form N-alkyl derivatives.
Oxidation: Can be oxidized to form N-oxides.
Acylation: Reacts with acyl chlorides to form amides.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid is widely used in scientific research and industry due to its strong acidic properties. It is commonly used as a catalyst in organic synthesis, particularly in the formation of esters and ethers. Additionally, it is used in the production of pharmaceuticals, dyes, and resins.
4-Methylmorpholine is used as a solvent and intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of rubber chemicals, corrosion inhibitors, and surfactants. In biological research, it is used as a buffer and reagent in various biochemical assays.
Wirkmechanismus
The mechanism of action of 4-methylbenzenesulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. This property makes it an effective catalyst in organic synthesis, facilitating the formation of esters, ethers, and other compounds.
4-Methylmorpholine exerts its effects through its ability to act as a nucleophile in various chemical reactions. Its nitrogen atom can donate a pair of electrons to form bonds with electrophiles, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzenesulfonic acid is similar to other sulfonic acids, such as benzenesulfonic acid and methanesulfonic acid. its methyl group provides it with unique properties, such as increased solubility in organic solvents and enhanced reactivity in certain reactions.
4-Methylmorpholine is similar to other morpholine derivatives, such as N-methylmorpholine and N-ethylmorpholine. Its methyl group provides it with unique properties, such as increased basicity and reactivity in N-alkylation reactions.
Similar Compounds
- Benzenesulfonic acid
- Methanesulfonic acid
- N-methylmorpholine
- N-ethylmorpholine
Eigenschaften
CAS-Nummer |
111938-36-4 |
|---|---|
Molekularformel |
C12H19NO4S |
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;4-methylmorpholine |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-2-4-7-5-3-6/h2-5H,1H3,(H,8,9,10);2-5H2,1H3 |
InChI-Schlüssel |
IBSGQXOKAXQZTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


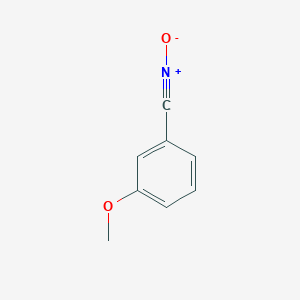
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
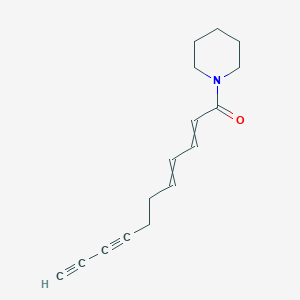
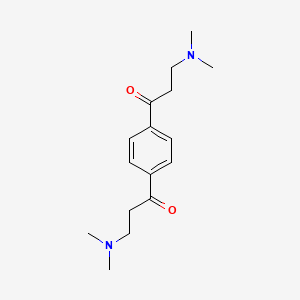
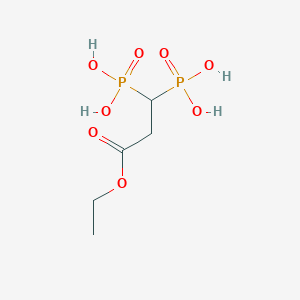
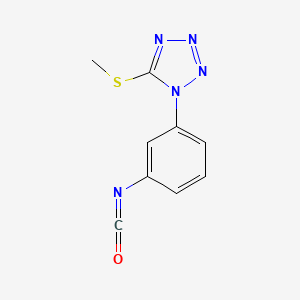
![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)

![Ethyl 3-[(3-nitropyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14323339.png)
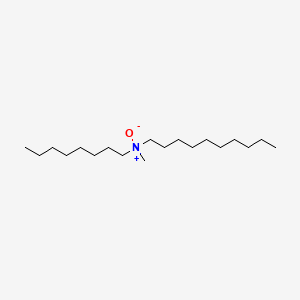

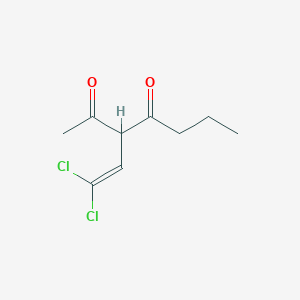
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
